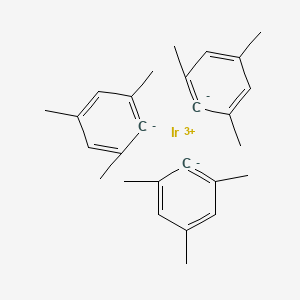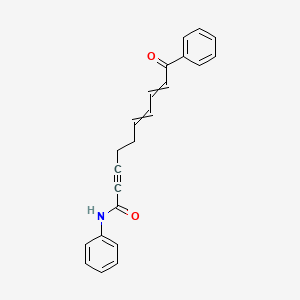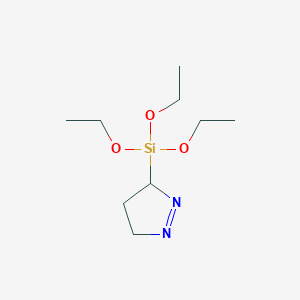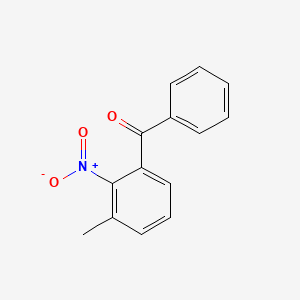
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate is a chemical compound with the molecular formula C11H17N5O2. It is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly notable for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate typically involves the reaction of N,N-dimethylimidodicarbonimidic diamide with benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate involves its interaction with specific molecular targets and pathways. It is known to increase the sensitivity of peripheral tissues to insulin, enhance glucose uptake and utilization, and inhibit hepatic gluconeogenesis. These actions contribute to its therapeutic effects in managing metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but with a higher risk of side effects.
Buformin: A biguanide with properties similar to metformin but less commonly used.
Uniqueness
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its benzoate group enhances its solubility and stability, making it a valuable compound in various applications .
Properties
CAS No. |
865778-78-5 |
|---|---|
Molecular Formula |
C11H17N5O2 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
benzoic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H6O2.C4H11N5/c8-7(9)6-4-2-1-3-5-6;1-9(2)4(7)8-3(5)6/h1-5H,(H,8,9);1-2H3,(H5,5,6,7,8) |
InChI Key |
VFOOBKSRCSGBBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)



![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)



